molecular formula C11H17FN2S B2722516 {[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820576-31-5

{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine

Cat. No.: B2722516
CAS No.: 1820576-31-5
M. Wt: 228.33
InChI Key: LZSOOHQKHRQAII-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine is a complex organic compound with the molecular formula C10H15FN2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Thiophene Group: The thiophene group is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

    Final Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyrrolidine ring or the thiophene group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide for azide substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, thiolates

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene group

    Reduction: Reduced pyrrolidine derivatives

    Substitution: Azide-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, {[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated pyrrolidine derivatives with biological targets. Its fluorine atom can serve as a marker in nuclear magnetic resonance (NMR) studies, providing insights into the compound’s behavior in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the pyrrolidine ring and the thiophene group suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of {[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring and thiophene group contribute to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as proline and pyrrolizidine alkaloids.

    Thiophene Derivatives: Compounds containing a thiophene group, such as thiophene-2-carboxylic acid and 2-thiophenemethanol.

    Fluorinated Amines: Compounds with a fluorine atom and an amine group, such as fluoroamphetamine and fluoxetine.

Uniqueness

{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine is unique due to the combination of its structural features. The presence of the fluorine atom, the thiophene group, and the pyrrolidine ring in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2S/c1-13-6-10-5-9(12)7-14(10)8-11-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSOOHQKHRQAII-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1CC2=CC=CS2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1CC2=CC=CS2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.